N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 954026-23-4
VCID: VC5032939
InChI: InChI=1S/C23H27N3O5/c27-22(23(28)25-18-7-8-19-20(15-18)31-14-13-30-19)24-9-4-10-26-11-12-29-21(16-26)17-5-2-1-3-6-17/h1-3,5-8,15,21H,4,9-14,16H2,(H,24,27)(H,25,28)
SMILES: C1COC(CN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Molecular Formula: C23H27N3O5
Molecular Weight: 425.485

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide

CAS No.: 954026-23-4

Cat. No.: VC5032939

Molecular Formula: C23H27N3O5

Molecular Weight: 425.485

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide - 954026-23-4

Specification

CAS No. 954026-23-4
Molecular Formula C23H27N3O5
Molecular Weight 425.485
IUPAC Name N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Standard InChI InChI=1S/C23H27N3O5/c27-22(23(28)25-18-7-8-19-20(15-18)31-14-13-30-19)24-9-4-10-26-11-12-29-21(16-26)17-5-2-1-3-6-17/h1-3,5-8,15,21H,4,9-14,16H2,(H,24,27)(H,25,28)
Standard InChI Key KNRRABRWGGRAQL-UHFFFAOYSA-N
SMILES C1COC(CN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4

Introduction

Potential Applications

Compounds with similar frameworks have been studied for:

  • Enzyme Inhibition: Benzodioxin derivatives have shown inhibitory activity against enzymes like acetylcholinesterase and α-glucosidase, which are targets for Alzheimer’s disease and diabetes, respectively .

  • Anti-inflammatory Activity: Morpholine-containing compounds have demonstrated activity in molecular docking studies targeting inflammatory pathways like 5-lipoxygenase (5-LOX) .

  • Anticancer Potential: Amide linkages in bioactive molecules often enhance binding affinity to protein targets involved in cancer progression .

Synthesis Pathway

While the exact synthesis of this compound is not detailed in the results, a general approach involves:

  • Reacting a benzodioxin derivative with an amine-containing morpholine precursor.

  • Coupling through an ethanediamide linker using reagents like carbodiimides (e.g., EDCI) under controlled conditions.

Biological Evaluation

To assess its potential as a therapeutic agent:

  • In Silico Studies: Molecular docking can predict interactions with key enzymes or receptors.

  • In Vitro Assays: Testing against cell lines or isolated enzymes to determine IC50 values.

  • Pharmacokinetics: Evaluating solubility, stability, and metabolic pathways.

Table of Related Compounds

Compound NameStructural FeaturesReported Activity
N-(2,3-dihydrobenzo -dioxin-6-yl)-acetamideBenzodioxin + acetamideα-glucosidase inhibitor
N-(3-cyano-benzothiophen)-acetamideBenzothiophene + acetamideAnti-inflammatory (5-LOX)
N-(phenylethyl)-piperidinPiperidine + phenylethyl groupDopamine transporter affinity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator